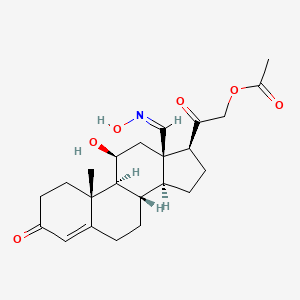

Aldosterone 18-Oxime 21-Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

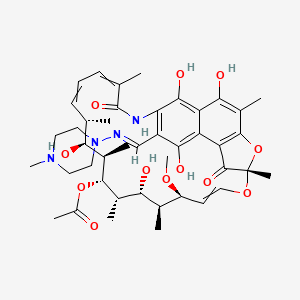

Aldosterone 18-Oxime 21-Acetate is a biochemical used for proteomics research . It has a molecular formula of C23H31NO6 and a molecular weight of 417.5 .

Synthesis Analysis

Aldosterone 18-Oxime 21-Acetate can be synthesized from 11β-hydroxypregna-1,4-dien-3-one. The 11-nitrite of the latter compound undergoes photolysis, resulting in an attack at C-18. The resulting 18-oxime is cyclised to the nitrone, and the oxidation level of the latter is conveniently used for the introduction of a 21-acetoxy-group .Molecular Structure Analysis

The molecular structure of Aldosterone 18-Oxime 21-Acetate is represented by the formula C23H31NO6 . This indicates that it contains 23 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Chemical Reactions Analysis

The synthesis of Aldosterone 18-Oxime 21-Acetate involves several chemical reactions. The 11-nitrite of 11β-hydroxypregna-1,4-dien-3-one undergoes photolysis, resulting in an attack at C-18. The resulting 18-oxime is cyclised to the nitrone, and the oxidation level of the latter is conveniently used for the introduction of a 21-acetoxy-group .Physical And Chemical Properties Analysis

Aldosterone 18-Oxime 21-Acetate has a molecular weight of 417.5 and a molecular formula of C23H31NO6 . Further physical and chemical properties may be available from the manufacturer or supplier.Wissenschaftliche Forschungsanwendungen

Proteomics Research

Aldosterone 18-Oxime 21-Acetate is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within a complex mixture .

Blood Pressure Regulation

The renin-angiotensin-aldosterone system is a key regulator of blood pressure . Aldosterone, the final effector of this pathway, acts predominantly via mineralocorticoid receptors. It facilitates the conservation of sodium and, with it, water, and acts as a powerful stimulus for potassium excretion .

Cardiovascular Health

In the heart, hyperaldosteronism is associated with fibrosis, cardiac dysfunction, and maladaptive hypertrophy . Excess mineralocorticoid receptor stimulation can lead to pathological impacts, which suggests that Aldosterone 18-Oxime 21-Acetate could be used in research to understand these effects better .

Kidney Function

Aldosterone has been shown to cause proteinuria and fibrosis in the kidney, and may contribute to the progression of kidney disease . Studying the effects of Aldosterone 18-Oxime 21-Acetate could provide insights into these processes .

Endothelial Cell Research

Recent studies suggest that aldosterone excess damages endothelial cells . Damage to the endothelial glycocalyx may contribute to this process. The endothelial glycocalyx is a heterogeneous, negatively charged layer on the luminal surface of

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of Aldosterone 18-Oxime 21-Acetate is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Mode of Action

Aldosterone 18-Oxime 21-Acetate interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the sodium ions to the outside .

Biochemical Pathways

The action of Aldosterone 18-Oxime 21-Acetate affects several biochemical pathways. It stimulates hydrogen ion secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate levels and the body’s acid/base balance . It may also act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Pharmacokinetics

It is known that aldosterone, the parent compound, has a plasma half-life of less than 20 minutes .

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12-/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQKNRCHTXKHBA-OEHKYLJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N\O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746970 |

Source

|

| Record name | [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74220-49-8 |

Source

|

| Record name | [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

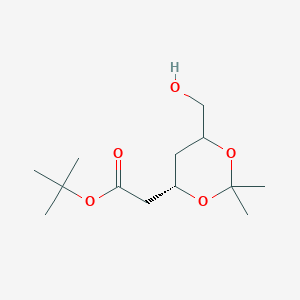

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)